molecular formula C16H20N4O2S B5118465 2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide

2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide

Cat. No.: B5118465
M. Wt: 332.4 g/mol
InChI Key: VMEZANYWDOXAME-UHFFFAOYSA-N
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Description

2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkynyl derivatives followed by condensation with hydrazine . This method provides access to the pyridazinone core, which can then be further functionalized to introduce the pyrrolidine and benzenesulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring typically yields pyrrolidin-2-ones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide is unique due to the combination of its pyridazine and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-12-5-6-13(11-15(12)23(17,21)22)14-7-8-16(19-18-14)20-9-3-4-10-20/h5-8,11H,2-4,9-10H2,1H3,(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZANYWDOXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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